REACTION_SMILES
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[CH2:15]1[O:16][CH2:17][CH2:18][O:19][CH2:20]1.[F:1][CH:2]([O:3][c:4]1[cH:5][c:6]([N+:11]([O-:12])=[O:13])[c:7]([OH:10])[cH:8][cH:9]1)[F:14].[H:21][H:22].[OH2:23]>>[F:1][CH:2]([O:3][c:4]1[cH:5][c:6]([NH2:11])[c:7]([OH:10])[cH:8][cH:9]1)[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(OC(F)F)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1cc(OC(F)F)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |